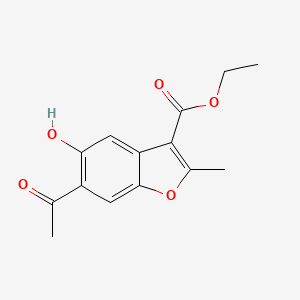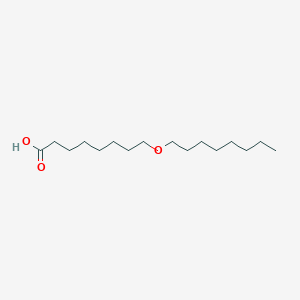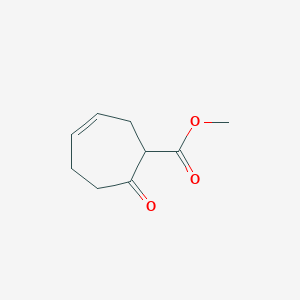
Methyl 7-oxo-3-cycloheptene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-oxo-3-cycloheptene-1-carboxylate is an organic compound with the molecular formula C9H12O3 It is a derivative of cycloheptene, featuring a ketone group at the 7th position and a carboxylate ester group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-3-cycloheptene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the cycloheptene ring. The reaction conditions often include the use of solvents like toluene and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation and recrystallization to obtain the desired product with high purity. The reaction parameters, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-oxo-3-cycloheptene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
Methyl 7-oxo-3-cycloheptene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 7-oxo-3-cycloheptene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester groups play crucial roles in its reactivity and interactions with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-cyclohexene-1-carboxylate
- Methyl 3-cycloheptene-1-carboxylate
- Methyl 2-oxo-3-cycloheptene-1-carboxylate
Uniqueness
Methyl 7-oxo-3-cycloheptene-1-carboxylate is unique due to the presence of both a ketone and an ester group on a cycloheptene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
64670-13-9 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
methyl 7-oxocyclohept-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)7-5-3-2-4-6-8(7)10/h2-3,7H,4-6H2,1H3 |
Clé InChI |
SEPYLLHVJDBTNY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC=CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


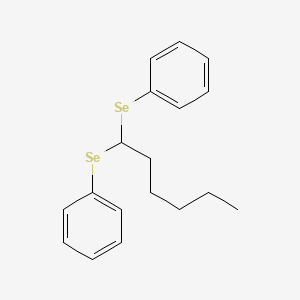
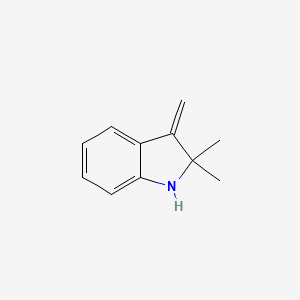
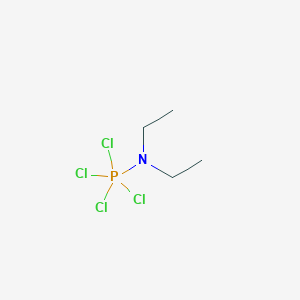
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
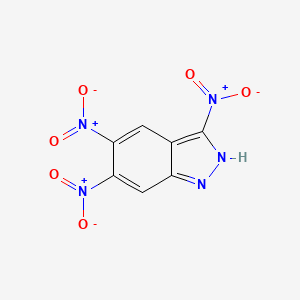
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)

![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)

